molecular formula C15H22ClNO2 B5138430 2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride

Cat. No.: B5138430
M. Wt: 283.79 g/mol
InChI Key: MYRFVIGTRZEWDZ-UHFFFAOYSA-N
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Description

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products

Preparation Methods

The synthesis of 2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride typically involves the reaction of piperidine with phenylacetic acid derivatives. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives, including this compound.

Chemical Reactions Analysis

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(13-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFVIGTRZEWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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